2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine
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Overview
Description
2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine: is a chemical compound with the molecular formula C11H19NOS It is characterized by the presence of a thiomorpholine ring substituted with a 2-prop-2-ynoxyethyl group and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with an epoxide in the presence of a sulfur source.
Introduction of the 2-Prop-2-ynoxyethyl Group: This step involves the alkylation of the thiomorpholine ring with a propargyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiomorpholine ring itself.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring and the propargyl group can participate in binding interactions, while the sulfur atom can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the 2-prop-2-ynoxyethyl and methyl groups.
2,2-Dimethylthiomorpholine: Similar structure but lacks the 2-prop-2-ynoxyethyl group.
4-(2-Prop-2-ynoxyethyl)thiomorpholine: Similar structure but lacks the methyl groups at the 2-position.
Uniqueness
2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine is unique due to the combination of the thiomorpholine ring, the 2-prop-2-ynoxyethyl group, and the two methyl groups at the 2-position. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2,2-dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-4-7-13-8-5-12-6-9-14-11(2,3)10-12/h1H,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCUCFXLWQJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCOCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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